

Application Notes and Protocols for DNA Extraction Utilizing Sodium Choleate

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Compound of Interest

Compound Name: Sodium choleate

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Introduction

DNA extraction is a fundamental procedure in molecular biology, essential for a wide range of downstream applications, from PCR and sequencing to drug discovery and development. The selection of the lysis agent is critical to ensure efficient cell disruption and release of high-quality nucleic acids. **Sodium choleate**, a bile salt and an anionic detergent, presents a viable, non-denaturing option for cell lysis.^[1] Its ability to disrupt lipid bilayers and solubilize membrane components facilitates the release of intracellular contents, including DNA.^{[2][3]} This document provides a detailed protocol for DNA extraction from mammalian cells utilizing **sodium choleate** and outlines the principles behind the key steps.

Principle of the Method

This protocol employs **sodium choleate** as the primary component in the lysis buffer to disrupt cell membranes. As an anionic detergent, **sodium choleate** effectively solubilizes the lipid and protein components of the cell membrane, leading to cell lysis and the release of nucleic acids.^{[1][2][3]} The protocol follows a "salting-out" procedure where, after cell lysis, proteins and other cellular debris are precipitated by adding a high concentration of salt, such as sodium chloride. The DNA remains in the supernatant and is subsequently precipitated using isopropanol, then washed with ethanol to remove residual salts and other impurities.

Materials and Reagents

Reagent	Concentration/Specification
Phosphate-Buffered Saline (PBS)	1X, sterile
Lysis Buffer	50 mM Tris-HCl (pH 8.0), 100 mM EDTA, 150 mM NaCl, 1-2% (w/v) Sodium Choleate
Proteinase K	20 mg/mL solution
RNase A	10 mg/mL solution
Saturated Sodium Chloride (NaCl)	~6 M
Isopropanol	100%, ice-cold
Ethanol	70%, ice-cold
TE Buffer or Nuclease-Free Water	1X (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or sterile, nuclease-free water

Detailed Experimental Protocol

This protocol is designed for the extraction of genomic DNA from a pellet of approximately 1-5 million cultured mammalian cells.

- Cell Pellet Preparation:** a. For adherent cells, wash with PBS, then detach using trypsin-EDTA. Neutralize the trypsin, and centrifuge the cell suspension at 500 x g for 5 minutes to pellet the cells. b. For suspension cells, directly centrifuge the cell culture at 500 x g for 5 minutes to obtain a cell pellet. c. Carefully discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant completely.
- Cell Lysis:** a. Resuspend the cell pellet in 400 μ L of Lysis Buffer. Pipette up and down gently to ensure the cells are fully suspended. b. Add 20 μ L of Proteinase K (20 mg/mL) to the cell suspension. Mix gently by inverting the tube. c. Incubate the mixture in a water bath at 56°C for 1-3 hours, or overnight, with occasional gentle mixing. This step facilitates the digestion of proteins.
- RNase Treatment:** a. Cool the lysate to room temperature. b. Add 5 μ L of RNase A (10 mg/mL) to the lysate. c. Incubate at 37°C for 30-60 minutes to degrade RNA.

4. Protein Precipitation: a. Add 150 μ L of saturated NaCl solution to the lysate. b. Vortex the tube vigorously for 15-20 seconds. A white, flocculent precipitate of proteins and cellular debris should become visible. c. Centrifuge at 12,000 x g for 15 minutes at 4°C.

5. DNA Precipitation: a. Carefully transfer the clear supernatant containing the DNA to a new, clean microcentrifuge tube. Be cautious not to disturb the protein pellet. b. Add an equal volume (approximately 550-600 μ L) of ice-cold 100% isopropanol to the supernatant. c. Gently invert the tube several times until a white, stringy precipitate of DNA is visible. d. Incubate at -20°C for at least 1 hour to enhance DNA precipitation. For higher yields, an overnight incubation is recommended.

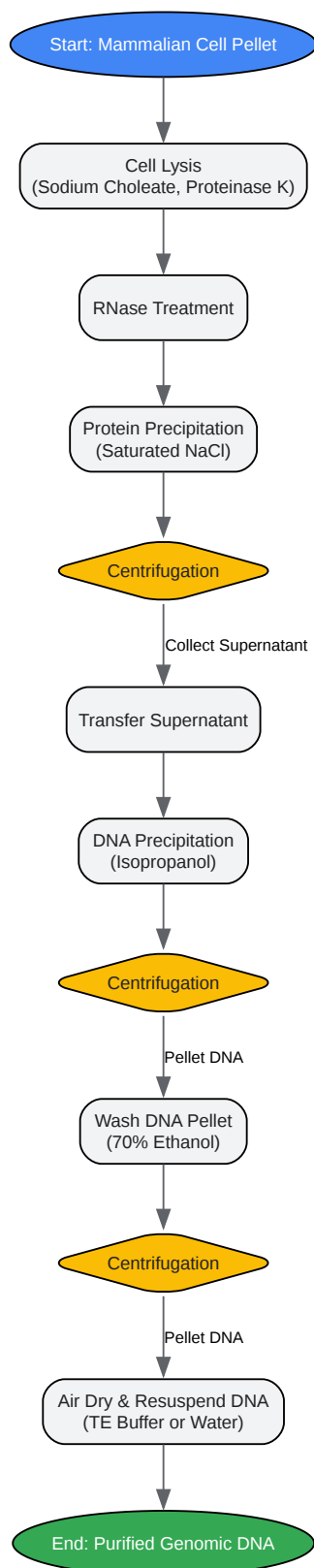
6. DNA Washing and Resuspension: a. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA. b. Carefully decant the supernatant. c. Wash the DNA pellet by adding 500 μ L of ice-cold 70% ethanol. This step removes residual salts and other contaminants. d. Centrifuge at 12,000 x g for 5 minutes at 4°C. e. Carefully discard the ethanol supernatant. f. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve. g. Resuspend the DNA pellet in 50-100 μ L of TE buffer or nuclease-free water. Pipette gently to dissolve the DNA. Incubation at 55-65°C for 10-15 minutes can aid in dissolution.

Quantitative Data Summary

The yield and purity of the extracted DNA should be assessed using spectrophotometry (e.g., NanoDrop) or fluorometric methods (e.g., Qubit). The following table provides expected values for high-quality DNA suitable for most downstream applications.

Parameter	Expected Value	Notes
DNA Yield	5 - 30 µg per 10 ⁶ cells	Yield can vary significantly depending on cell type and confluency.
A260/A280 Ratio	1.8 - 2.0	A ratio below 1.8 may indicate protein contamination.
A260/A230 Ratio	> 2.0	A lower ratio may indicate contamination with salts or organic compounds.

Experimental Workflow Diagram

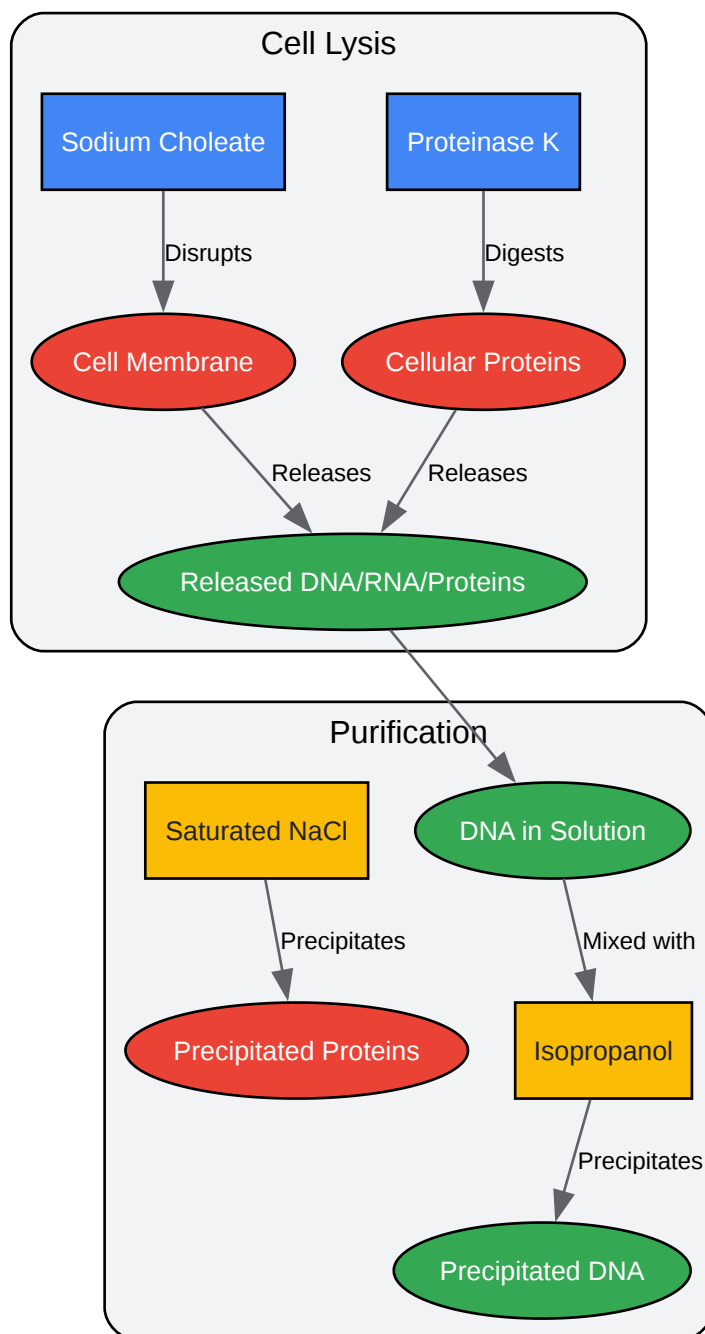


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Caption: Workflow for genomic DNA extraction using **sodium choleate**.

Signaling Pathway Diagram (Logical Relationship)

The process of DNA extraction using **sodium choleate** does not involve a biological signaling pathway. Instead, it is a series of chemical and physical steps. The following diagram illustrates the logical relationship and the function of the key reagents in the process.



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Caption: Functional relationship of key reagents in the DNA extraction protocol.

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